1-Oxa-9-thia-4-azaspiro[5.5]undecane
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Overview
Description
1-Oxa-9-thia-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural framework, which includes oxygen, sulfur, and nitrogen atoms within a spirocyclic ring system. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-9-thia-4-azaspiro[5.5]undecane can be synthesized through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure scalability and cost-effectiveness. The Prins cyclization reaction is favored for industrial applications due to its efficiency and the ability to introduce diverse substituents .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-9-thia-4-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 9,9-dioxide.
Reduction: Reduction reactions can modify the sulfur atom within the spirocyclic ring.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: this compound 9,9-dioxide.
Reduction: Various reduced forms of the spirocyclic compound.
Substitution: Substituted derivatives with modifications at the nitrogen or sulfur atoms.
Scientific Research Applications
1-Oxa-9-thia-4-azaspiro[5.5]undecane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxa-9-thia-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its function and leading to the bacterium’s death .
Comparison with Similar Compounds
1-Oxa-9-thia-4-azaspiro[5.5]undecane is unique due to its spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom . Similar compounds include:
1-Oxa-9-azaspiro[5.5]undecane: Lacks the sulfur atom but shares the spirocyclic framework.
1-Oxa-4-thia-9-azaspiro[5.5]undecane: Contains a different arrangement of heteroatoms within the spirocyclic ring.
These compounds share some structural similarities but differ in their chemical properties and biological activities, highlighting the unique nature of this compound .
Properties
IUPAC Name |
1-oxa-9-thia-4-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKXRYNEVKTEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CNCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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